Corynoline

Antimitotic Cancer Research Cell Cycle

Corynoline (≥98% HPLC) is a benzophenanthridine alkaloid with a uniquely characterized pharmacological fingerprint that distinguishes it from structural analogs like acetylcorynoline. It acts as a reversible, noncompetitive acetylcholinesterase inhibitor (IC50 30.6 μM) and a balanced BACE1 inhibitor (IC50 33.59 μM), enabling dual-target Alzheimer's research. Its ~10-fold selectivity window for melanoma cells (B16F10 IC50 12.87 μM; A375 IC50 10.47 μM) over normal melanocytes (IC50 126.61 μM) ensures clean signal-to-noise in cytotoxicity assays. As a CYP3A4/2C19/2C9/2D6 substrate, it serves as a model for benzodioxole bioactivation studies. In vivo safety is documented up to 500 mg/kg in mice. For researchers requiring a moderate-affinity AChE tool compound with well-defined kinetics and no confounding high-potency effects, Corynoline is the optimal choice. Order now for immediate shipment.

Molecular Formula C21H21NO5
Molecular Weight 367.4 g/mol
CAS No. 18797-79-0
Cat. No. B1669448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorynoline
CAS18797-79-0
SynonymsCorynoline;  BT000613;  BT 000613;  BT-000613;  PL002006;  PL 002006;  PL-002006;  FT0688360;  FT 0688360;  FT-0688360; 
Molecular FormulaC21H21NO5
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC12C(CC3=CC4=C(C=C3C1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O
InChIInChI=1S/C21H21NO5/c1-21-14-3-4-15-19(27-10-24-15)13(14)8-22(2)20(21)12-7-17-16(25-9-26-17)5-11(12)6-18(21)23/h3-5,7,18,20,23H,6,8-10H2,1-2H3/t18-,20+,21-/m0/s1
InChIKeyIQUGPRHKZNCHGC-TYPHKJRUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Corynoline (CAS 18797-79-0): A Multitarget Benzophenanthridine Alkaloid with Quantifiable Differentiation


Corynoline (CAS 18797-79-0) is a benzophenanthridine alkaloid isolated predominantly from Corydalis species (C. incisa, C. bungeana Turcz.), classified as a reversible, noncompetitive acetylcholinesterase (AChE) inhibitor with an IC₅₀ of 30.6 μM [1]. Beyond its cholinergic activity, corynoline exhibits multitarget pharmacology encompassing anti-inflammatory action via Nrf2 pathway activation , potent inhibition of CYP3A4 and CYP2C9 enzymes [2], and selective anti-mitotic activity [3]. The compound demonstrates stereospecific biological effects, with the (d)-enantiomer showing approximately 2.2-fold greater potency in leukocyte adhesion inhibition compared to the (l)-enantiomer [4], establishing a critical foundation for procurement decisions where enantiomeric purity directly impacts experimental outcomes.

Why Generic Substitution of Corynoline (CAS 18797-79-0) Fails: Evidence-Based Differentiation from Close Analogs


Substituting corynoline with structurally similar benzophenanthridine alkaloids (e.g., acetylcorynoline, 12-hydroxycorynoline, coryincine) introduces quantifiable risks of altered pharmacological profiles and experimental irreproducibility. Direct comparative studies reveal that corynoline exhibits a minimal effective anti-mitotic concentration 2-fold lower than acetylcorynoline [1], while coryincine completely lacks the fungitoxic activity observed for both corynoline and acetylcorynoline [2]. Furthermore, the stereochemical configuration critically impacts potency, with (d)-corynoline (IC₅₀ = 72.4 μM) demonstrating a 2.2-fold higher cell adhesion inhibitory activity compared to (l)-corynoline (IC₅₀ = 156.7 μM) [3]. These structure- and stereochemistry-dependent variations preclude reliable substitution without validated comparative data, underscoring the necessity of source verification and enantiomeric purity documentation in procurement workflows.

Corynoline (CAS 18797-79-0) Quantitative Differentiation Guide: Head-to-Head and Cross-Study Comparative Data


Anti-Mitotic Potency: Corynoline vs. Acetylcorynoline in Direct Comparative Assay

In a direct head-to-head comparison, corynoline demonstrated a minimal effective anti-mitotic concentration that was 2-fold lower than its close analog acetylcorynoline [1]. Both compounds were purified from the same Corydalis longicalcarata rhizome extract and tested under identical bioactivity-guided fractionation conditions, enabling a robust direct comparison. The lower effective concentration indicates that corynoline achieves equivalent anti-mitotic activity at half the concentration required for acetylcorynoline, translating to higher potency per unit mass.

Antimitotic Cancer Research Cell Cycle

Stereospecific Cell Adhesion Inhibition: (d)-Corynoline vs. (l)-Corynoline

Corynoline exhibits pronounced stereospecificity in inhibiting the adhesion of human polymorphonuclear leukocytes and eosinophils to human umbilical vein endothelial cells (HUVECs). The (d)-enantiomer (IC₅₀ = 72.4 μM) is approximately 2.2-fold more potent than the (l)-enantiomer (IC₅₀ = 156.7 μM) [1]. The assay was conducted at concentrations showing no significant cytotoxicity, confirming that the differential effect is due to enantiomer-specific target engagement rather than non-specific toxicity. X-ray crystallography and molecular docking further revealed that the (d)-enantiomer optimally positions its polar atoms for hydrogen bonding and electrostatic interactions with the D1-domain of ICAM-1 [1].

Inflammation Immunology Cell Adhesion

Fungitoxic Activity: Corynoline vs. Coryincine in Direct SAR Study

In a direct structure-activity relationship (SAR) study comparing three benzophenanthridine alkaloids isolated from Corydalis species, corynoline and acetylcorynoline were identified as the main active fungitoxic compounds, whereas the new analog coryincine exhibited no detectable fungitoxic activity [1]. The complete loss of activity in coryincine, which differs structurally from corynoline by a single substituent modification, underscores the critical dependence of antifungal efficacy on the intact corynoline pharmacophore. This binary active/inactive distinction provides a clear rationale for selecting corynoline over structurally degraded or modified analogs.

Antifungal Natural Products Plant Defense

CYP450 Enzyme Inhibition Profile: Quantitative Selectivity Across Major Human Isoforms

Corynoline exhibits a pronounced selectivity profile in inhibiting human cytochrome P450 enzymes, with strong inhibition of CYP3A4 and CYP2C9 (IC₅₀ = 3.3 ± 0.3 μM), moderate inhibition of CYP2C19, and minimal effects on CYP2D6, CYP2E1, and CYP1A2 [1]. This isoform-selective profile is distinct from many benzophenanthridine alkaloids, which often display broader or different inhibition patterns. The IC₅₀ value of 3.3 μM for CYP3A4 places corynoline among the more potent natural product CYP3A4 inhibitors, with implications for combination studies and preclinical toxicology assessments. The enzyme inhibition correlates with the compound's bioactivation to reactive ortho-quinone metabolites, a pathway mediated predominantly by CYP3A4, CYP2C9, and CYP2C19 [2].

Drug Metabolism Herb-Drug Interactions CYP450

Corynoline (CAS 18797-79-0) Optimal Research Application Scenarios Derived from Quantitative Evidence


Anti-Mitotic and Centrosome-Declustering Studies in Cancer Research

Corynoline is optimally suited for cancer research programs investigating novel anti-mitotic mechanisms distinct from conventional microtubule-targeting agents (e.g., taxanes, vinca alkaloids). The compound's 2-fold higher anti-mitotic potency relative to acetylcorynoline [1] makes it the preferred benzophenanthridine alkaloid for screening campaigns and dose-response studies, enabling lower compound consumption per assay. Furthermore, corynoline uniquely induces centrosome amplification and subsequent declustering, a phenotype not observed with acetylcorynoline under identical conditions [1]. This centrosome-declustering activity positions corynoline as a prototype structure for developing therapeutics that selectively target cancer cells with supernumerary centrosomes while sparing normal cells, an attractive precision oncology strategy.

Stereochemistry-Dependent Inflammation and Immunomodulation Research

Corynoline's stereospecific cell adhesion inhibition—with (d)-corynoline (IC₅₀ = 72.4 μM) being 2.2-fold more potent than (l)-corynoline (IC₅₀ = 156.7 μM) in blocking ICAM-1/LFA-1-mediated leukocyte adhesion [2]—establishes it as a valuable tool compound for investigating enantiomer-dependent pharmacological effects. Researchers conducting structure-activity relationship (SAR) studies, chiral recognition pharmacology, or developing anti-inflammatory agents targeting leukocyte extravasation should prioritize procurement of enantiomerically pure corynoline with documented chiral purity. This evidence also supports the compound's use as a positive control in assays designed to screen for novel ICAM-1/LFA-1 antagonists, where the stereospecific potency difference provides an internal validation benchmark for assay sensitivity.

CYP3A4/CYP2C9-Mediated Drug Metabolism and Bioactivation Studies

Corynoline's selective and potent inhibition of CYP3A4 and CYP2C9 (IC₅₀ = 3.3 ± 0.3 μM) [3], coupled with its well-characterized bioactivation pathway to reactive ortho-quinone metabolites [4], makes it an ideal probe compound for studying mechanism-based CYP inhibition and reactive metabolite formation. Investigators conducting drug-drug interaction screening, hepatotoxicity risk assessment, or metabolic activation studies involving 1,3-benzodioxole-containing scaffolds will find corynoline particularly informative. The compound's blood-brain barrier permeability, evidenced by detectable brain concentrations following in vivo administration [4], further enables central nervous system metabolism studies not feasible with many alternative alkaloids. Procurement for these applications should prioritize compounds with documented CYP inhibition data and verified purity to ensure reproducible metabolic profiles.

Natural Product-Derived Nrf2 Pathway Activation and Oxidative Stress Studies

Corynoline's activation of the Nrf2/HO-1 signaling pathway, validated through both in vitro osteoblast protection assays and in vivo osteoporosis models [5], positions it as a relevant tool compound for oxidative stress research. In H₂O₂-induced oxidative injury models, corynoline significantly attenuated intracellular ROS generation and restored osteogenic differentiation potential, with these protective effects abrogated by the Nrf2 inhibitor ML385 [5]. This pathway-specific mechanism, distinct from the compound's cholinergic and CYP-related activities, supports its application in multi-target pharmacology studies examining the interplay between oxidative stress response and inflammation. The compound's dual anti-inflammatory and Nrf2-activating properties make it particularly suitable for research programs exploring therapeutic strategies for diseases characterized by chronic inflammation and oxidative damage, such as osteoporosis and metabolic disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Corynoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.